molecular formula C12H9NO2 B515091 3-(Quinolin-4-yl)prop-2-enoic acid CAS No. 13026-20-5

3-(Quinolin-4-yl)prop-2-enoic acid

Cat. No. B515091
CAS RN: 13026-20-5
M. Wt: 199.2g/mol
InChI Key: GDCNAOKZXWMIJA-AATRIKPKSA-N
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Description

“3-(Quinolin-4-yl)prop-2-enoic acid” is a chemical compound with the CAS Number 81124-52-9 . It is a unique chemical that has been used in various research and industrial applications .


Synthesis Analysis

The synthesis of quinoline compounds has been a subject of numerous studies due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline ring attached to a prop-2-enoic acid group . The molecular weight of this compound is 199.21 .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature .

Scientific Research Applications

Metal Complex Synthesis and Gas Sensing

Quinoline derivatives have been utilized in synthesizing metal complexes and coordination polymers with potential applications in gas sensing. One study involved synthesizing discrete molecular complexes and one- and two-dimensional coordination polymers from cobalt, copper, and zinc using a quinoline-derived ligand. These compounds displayed interesting structural features and were investigated for their gas sensing properties, demonstrating the multifunctional use of quinoline derivatives in creating sensitive materials for detecting environmental changes (Rad et al., 2016).

Biological Zn(II) Sensing

Quinoline-derivatized fluoresceins have been developed as sensors for biologically relevant zinc (Zn(II)) ions. These compounds exhibit low background fluorescence with significant enhancement upon Zn(II) binding, making them effective tools for biological Zn(II) detection in vivo. Their selectivity and reversible binding properties make them suitable for monitoring Zn(II) levels in biological systems, contributing to our understanding of zinc's role in biological processes (Nolan et al., 2005).

Organic Synthesis and Catalysis

Quinoline derivatives serve as key intermediates in organic synthesis and catalysis. For instance, Lewis acid-catalyzed reactions involving quinoline N-oxides have led to efficient synthesis pathways for valuable organic compounds. These methodologies highlight the role of quinoline derivatives in facilitating the construction of complex organic molecules, demonstrating their importance in synthetic organic chemistry (Han et al., 2017).

Molecular Recognition and Sensing

Quinoline derivatives have been applied in molecular recognition and sensing, exploiting their optical properties for NMR and fluorescence spectroscopy. Such compounds have been used as chiral solvating agents for distinguishing enantiomers of various molecules, showcasing their potential in analytical chemistry and chiral analysis (Khanvilkar et al., 2018).

Antimicrobial and Antiproliferative Agents

Quinoline-derivatized compounds have shown promising antimicrobial and antiproliferative activities. Their structural diversity allows for targeted synthesis of compounds with specific biological activities, including potential treatments for cancer and microbial infections. These studies underscore the medicinal chemistry applications of quinoline derivatives, contributing to the development of new therapeutic agents (Ashok et al., 2014).

Safety and Hazards

The safety information for “3-(Quinolin-4-yl)prop-2-enoic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound is classified under GHS07 for acute toxicity .

Future Directions

The future directions for “3-(Quinolin-4-yl)prop-2-enoic acid” and similar quinoline compounds involve further exploration of their synthesis protocols and their potential biological and pharmaceutical activities . There is a need for more research to understand their mechanisms of action and to develop safer and more efficient synthesis methods .

properties

IUPAC Name

(E)-3-quinolin-4-ylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(15)6-5-9-7-8-13-11-4-2-1-3-10(9)11/h1-8H,(H,14,15)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCNAOKZXWMIJA-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=N2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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